molecular formula C11H11F3O B13520690 1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol CAS No. 1443346-74-4

1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13520690
CAS No.: 1443346-74-4
M. Wt: 216.20 g/mol
InChI Key: NKKFCGCJMPBKAM-UHFFFAOYSA-N
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Description

1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3,4,5-trifluorophenyl derivatives with cyclopropyl intermediates under controlled conditions. One common method includes the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including halogenation, substitution, and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated cyclopropyl derivatives, alcohols, ketones, and substituted phenyl compounds .

Scientific Research Applications

1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The cyclopropyl ring provides structural rigidity, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol stands out due to its unique combination of a trifluorophenyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications and differentiates it from other similar compounds .

Properties

CAS No.

1443346-74-4

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H11F3O/c1-6(15)11(2-3-11)7-4-8(12)10(14)9(13)5-7/h4-6,15H,2-3H2,1H3

InChI Key

NKKFCGCJMPBKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=C(C(=C2)F)F)F)O

Origin of Product

United States

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